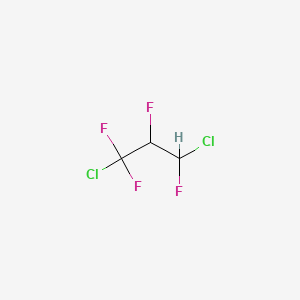
2,2'-Sulfonylbis(4,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfonylbis(4,6-dimethylphenol) is an organic compound with the molecular formula C16H18O4S. It is a sulfone derivative of dimethylphenol, characterized by the presence of two phenolic groups connected by a sulfonyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfonylbis(4,6-dimethylphenol) typically involves the reaction of 4,6-dimethylphenol with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl linkage. The reaction mixture is usually heated to a temperature range of 50-70°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 2,2’-Sulfonylbis(4,6-dimethylphenol) follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfonylbis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with alkyl halides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones.
Reduction: Sulfides.
Substitution: Ethers or esters.
Scientific Research Applications
2,2’-Sulfonylbis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antioxidant.
Industry: Utilized in the production of high-performance plastics and resins.
Mechanism of Action
The mechanism of action of 2,2’-Sulfonylbis(4,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonyl group can also participate in redox reactions, contributing to the compound’s antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Sulfonylbis(2,6-dimethylphenol)
- 4,4’-Sulfonylbis(2-methylphenol)
- Bis(4-hydroxy-3,5-dimethylphenyl)sulfone
Uniqueness
2,2’-Sulfonylbis(4,6-dimethylphenol) is unique due to its specific substitution pattern on the phenolic rings, which imparts distinct chemical and physical properties. This compound exhibits higher thermal stability and better solubility in organic solvents compared to its analogs .
Properties
CAS No. |
161577-12-4 |
|---|---|
Molecular Formula |
C16H18O4S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(2-hydroxy-3,5-dimethylphenyl)sulfonyl-4,6-dimethylphenol |
InChI |
InChI=1S/C16H18O4S/c1-9-5-11(3)15(17)13(7-9)21(19,20)14-8-10(2)6-12(4)16(14)18/h5-8,17-18H,1-4H3 |
InChI Key |
IZRCXSUHYCOARP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)C2=CC(=CC(=C2O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14264288.png)
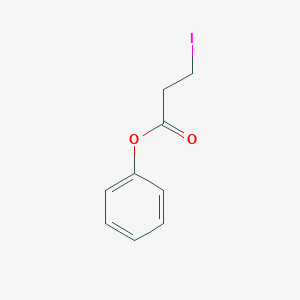
![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
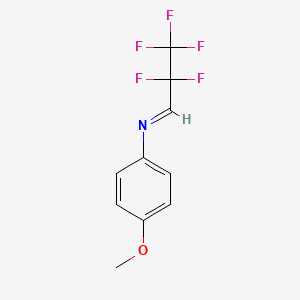

![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
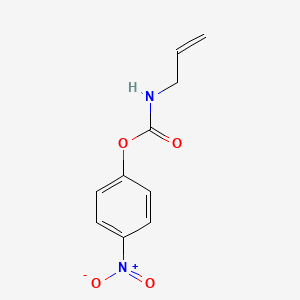
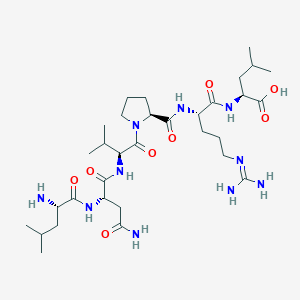
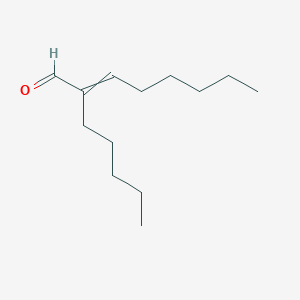
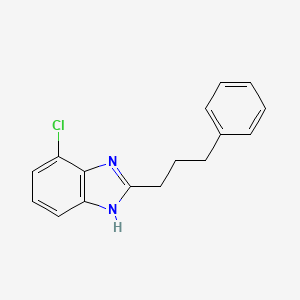
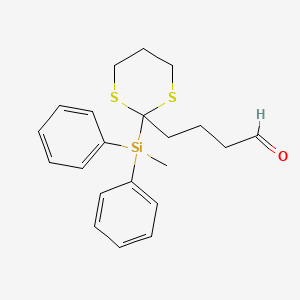
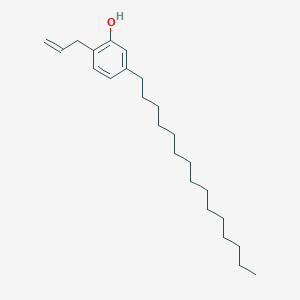
![(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid](/img/structure/B14264357.png)
